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Compound of Interest

Compound Name: 2-Amino-6-chloropurine

Cat. No.: B10820422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Amino-6-chloropurine (CAS No: 10310-21-1), a crucial intermediate in the synthesis of

various biologically active purine derivatives. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-Amino-6-chloropurine is C₅H₄ClN₅, with a molecular weight of

169.57 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and

purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Amino-6-
chloropurine in solution. The data provided here was obtained in Deuterated Dimethyl

Sulfoxide (DMSO-d₆).

¹H NMR Data
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Atom Number Chemical Shift (ppm) Multiplicity

H8 8.112 Singlet

NH₂ 6.97 (approx.) Broad Singlet

NH (imidazole) 12.5 (approx.) Broad Singlet

Note: The chemical shifts for the amine (NH₂) and imidazole (NH) protons can be broad and

their positions may vary depending on concentration and temperature.

¹³C NMR Data

Atom Number Chemical Shift (ppm)

C2 159.741

C4 155.266

C5 122.715

C6 148.605

C8 141.531

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Amino-6-chloropurine, typically recorded as a KBr pellet, displays

characteristic absorption bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400 - 3200 N-H (Amine) Stretching

3100 - 3000 C-H (Aromatic) Stretching

1680 - 1640 C=N (Purine ring) Stretching

1650 - 1580 N-H (Amine) Bending

1600 - 1400 C=C (Aromatic) Ring Stretching

850 - 550 C-Cl Stretching

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Amino-6-chloropurine provides

information about its molecular weight and fragmentation pattern, aiding in structural

confirmation.

Key Mass Fragments

m/z Proposed Fragment

169 [M]⁺ (Molecular Ion)

134 [M - Cl]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 5-10 mg of 2-Amino-6-chloropurine is accurately weighed and dissolved in

0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

The sample is gently agitated or sonicated to ensure complete dissolution.
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A small amount of a reference standard, such as Tetramethylsilane (TMS), is added for

chemical shift calibration.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Approximately 1-2 mg of finely ground 2-Amino-6-chloropurine is mixed with 100-200 mg

of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

The mixture is thoroughly ground to a fine, homogeneous powder.

A portion of the powder is transferred to a pellet die and compressed under high pressure (8-

10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization)
Sample Introduction:

The sample is introduced into the mass spectrometer via a direct insertion probe or, if

sufficiently volatile, through a gas chromatograph. For direct insertion, a small amount of the

solid sample is placed in a capillary tube at the end of the probe.

Instrumentation and Parameters:

Ionization Method: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 50-500.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

proposed mass spectrometry fragmentation pathway.
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Caption: Workflow for Spectroscopic Analysis of 2-Amino-6-chloropurine.
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Caption: Proposed EI-MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-chloropurine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820422#spectroscopic-data-nmr-ir-ms-for-2-
amino-6-chloropurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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